(Z)-but-2-enedioic acid;(E)-3-[3,5-difluoro-4-[(1R,3R)-2-(2-fluoro-2-methylpropyl)-3-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl]phenyl]prop-2-enoic acid

Catalog No.
S11172304
CAS No.
M.F
C29H29F3N2O6
M. Wt
558.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(Z)-but-2-enedioic acid;(E)-3-[3,5-difluoro-4-[(1R...

Product Name

(Z)-but-2-enedioic acid;(E)-3-[3,5-difluoro-4-[(1R,3R)-2-(2-fluoro-2-methylpropyl)-3-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl]phenyl]prop-2-enoic acid

IUPAC Name

(Z)-but-2-enedioic acid;(E)-3-[3,5-difluoro-4-[(1R,3R)-2-(2-fluoro-2-methylpropyl)-3-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl]phenyl]prop-2-enoic acid

Molecular Formula

C29H29F3N2O6

Molecular Weight

558.5 g/mol

InChI

InChI=1S/C25H25F3N2O2.C4H4O4/c1-14-10-17-16-6-4-5-7-20(16)29-23(17)24(30(14)13-25(2,3)28)22-18(26)11-15(12-19(22)27)8-9-21(31)32;5-3(6)1-2-4(7)8/h4-9,11-12,14,24,29H,10,13H2,1-3H3,(H,31,32);1-2H,(H,5,6)(H,7,8)/b9-8+;2-1-/t14-,24-;/m1./s1

InChI Key

GYRUZXFUFGWTAG-DMSKNVGDSA-N

Canonical SMILES

CC1CC2=C(C(N1CC(C)(C)F)C3=C(C=C(C=C3F)C=CC(=O)O)F)NC4=CC=CC=C24.C(=CC(=O)O)C(=O)O

Isomeric SMILES

C[C@@H]1CC2=C([C@H](N1CC(C)(C)F)C3=C(C=C(C=C3F)/C=C/C(=O)O)F)NC4=CC=CC=C24.C(=C\C(=O)O)\C(=O)O

(Z)-but-2-enedioic acid, also known as maleic acid, is an organic compound classified as a dicarboxylic acid. Its chemical formula is C₄H₄O₄, and it features two carboxyl groups (-COOH) attached to a butene backbone. This compound exists primarily in the cis configuration, which distinguishes it from its trans isomer, fumaric acid. Maleic acid is a colorless crystalline solid at room temperature and has a melting point of approximately 130-135 °C. It is soluble in water, ethanol, and acetone, making it versatile for various applications in chemical synthesis and industry .

The compound (E)-3-[3,5-difluoro-4-[(1R,3R)-2-(2-fluoro-2-methylpropyl)-3-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl]phenyl]prop-2-enoic acid is a more complex structure involving multiple functional groups and stereocenters. It is characterized by the presence of difluorophenyl and tetrahydropyrido moieties that contribute to its biological activity and potential therapeutic applications.

Due to its electrophilic nature. Key reactions include:

  • Isomerization: Maleic acid can be converted to fumaric acid via isomerization under acidic conditions or through photolysis in the presence of bromine .
  • Diels-Alder Reactions: As an electrophile, maleic acid acts as a dienophile in Diels-Alder reactions, forming cycloadducts when reacted with conjugated dienes .
  • Esterification: Maleic acid can react with alcohols to form esters, which are useful in the production of plasticizers and resins.

These reactions highlight the compound's utility in organic synthesis and materials science.

Maleic acid exhibits various biological activities. It has been studied for its potential effects on metabolic pathways:

  • Enzyme Inhibition: Maleic acid can inhibit certain enzymes involved in amino acid metabolism, particularly transaminases. This inhibition may lead to metabolic disturbances if ingested in large quantities over time .
  • Pharmaceutical

Maleic acid has numerous applications across various industries:

  • Polymer Production: It serves as a precursor for producing unsaturated polyester resins used in coatings and composites .
  • Food Industry: Maleic acid is utilized as a food additive for its acidity regulator properties .
  • Agriculture: It is involved in the synthesis of pesticide formulations and other agricultural chemicals .

The complex compound may find applications in pharmaceuticals or as a bioactive agent due to its unique structure.

The synthesis of maleic acid typically involves the following methods:

  • Oxidation of Butane or Benzene: Maleic anhydride is produced through the oxidation of hydrocarbons like butane or benzene. Hydrolysis of maleic anhydride yields maleic acid .
  • Biological Synthesis: Certain microorganisms can synthesize maleic acid through metabolic pathways involving fermentation processes.

For the complex compound (E)-3-[3,5-difluoro-4-[(1R,3R)-2-(2-fluoro-2-methylpropyl)-3-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl]phenyl]prop-2-enoic acid, specific synthetic routes would depend on the desired stereochemistry and functionalization patterns.

Studies on maleic acid's interactions with biological systems have shown that it can affect various metabolic processes. Its role as an enzyme inhibitor suggests potential implications for drug development and metabolic engineering. Additionally, research into the interactions of (E)-3-[3,5-difluoro-4-[(1R,3R)-2-(2-fluoro-2-methylpropyl)-3-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl]phenyl]prop-2-enoic acid with specific receptors or enzymes could reveal insights into its therapeutic potential.

Similar compounds to maleic acid include:

Compound NameStructure TypeKey Characteristics
Fumaric AcidTrans IsomerLess soluble in water; higher melting point (287 °C)
Succinic AcidDicarboxylic AcidFour carbon chain; used in food and pharmaceuticals
Citric AcidTricarboxylic AcidCommonly found in citrus fruits; widely used as a preservative
Malonic AcidDicarboxylic AcidTwo carbon chain; used in organic synthesis

Maleic acid's unique cis configuration gives it distinct properties compared to these similar compounds. Its higher water solubility compared to fumaric acid makes it more versatile for certain applications .

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

4

Exact Mass

558.19777114 g/mol

Monoisotopic Mass

558.19777114 g/mol

Heavy Atom Count

40

Dates

Modify: 2024-08-08

Explore Compound Types